molecular formula C9H8BrCl B2373709 5-bromo-6-chloro-2,3-dihydro-1H-indene CAS No. 1781866-76-9

5-bromo-6-chloro-2,3-dihydro-1H-indene

Cat. No.: B2373709
CAS No.: 1781866-76-9
M. Wt: 231.52
InChI Key: WQPSLWFDAVISIK-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains both bromine and chlorine substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-2,3-dihydro-1H-indene typically involves the halogenation of indene derivatives. One common method includes the bromination and chlorination of 2,3-dihydro-1H-indene under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in a solvent like carbon tetrachloride or chloroform, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogen gases and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indene.

Scientific Research Applications

5-bromo-6-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The compound’s reactivity allows it to modify biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1H-indene
  • 6-chloro-2,3-dihydro-1H-indene
  • 5-bromo-6-chloro-1H-indene

Uniqueness

5-bromo-6-chloro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and chlorine substituents on the indene ring.

Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPSLWFDAVISIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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